
Comprehensive Guide: Elemental Analysis &
Characterization of 2-

Benzothiazolecarboxamide, 4-hydroxy-

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2-Benzothiazolecarboxamide, 4-

hydroxy-

Cat. No.: B1500336

Get Quote

Executive Summary & Chemical Identity
2-Benzothiazolecarboxamide, 4-hydroxy- is a specialized heterocyclic scaffold often

investigated in medicinal chemistry as a bioisostere for indole-based ligands or as a precursor

in the synthesis of metallo-drug complexes.

Crucial Disambiguation: Researchers often confuse this compound with 4-hydroxy-2H-1,2-

benzothiazine-3-carboxamide 1,1-dioxide (the core scaffold of "Oxicam" NSAIDs like

Piroxicam).

Target Compound (This Guide): A benzothiazole (5,6-fused ring system) with a carboxamide

at position 2 and hydroxyl at position 4.

Common Alternative: A benzothiazine (6,6-fused ring system).

This guide focuses strictly on the Benzothiazole derivative (C₈H₆N₂O₂S), providing theoretical

elemental baselines, synthesis pathways, and comparative performance metrics.
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Chemical Profile
Property Specification

IUPAC Name 4-hydroxy-1,3-benzothiazole-2-carboxamide

Molecular Formula C₈H₆N₂O₂S

Molecular Weight 194.21 g/mol

CAS Number
Not widely listed; chemically distinct from

24683-22-5 (Benzothiazine)

Core Scaffold 1,3-Benzothiazole

Key Functionalities
Phenolic -OH (H-bond donor), Carboxamide (H-

bond donor/acceptor)

Elemental Analysis Data
For a research-grade sample of 4-hydroxy-2-benzothiazolecarboxamide, the elemental

composition must adhere to the theoretical values derived from its stoichiometry. High-

performance liquid chromatography (HPLC) purity >98% is a prerequisite for valid elemental

analysis (EA).

Theoretical vs. Experimental Tolerances
The following table establishes the "Gold Standard" for validating synthesized batches.

Experimental values falling outside the ±0.4% tolerance (standard for J. Med. Chem.

publication) indicate solvation, hydration, or impurity.
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Element Theoretical Mass %
Acceptable Range
(±0.4%)

Common
Deviations &
Causes

Carbon (C) 49.48% 49.08% – 49.88%

Low C often indicates

trapped inorganic

salts or moisture.

Hydrogen (H) 3.11% 2.71% – 3.51%

High H suggests

residual solvent (e.g.,

Ethanol, Methanol) or

hygroscopicity (H₂O).

Nitrogen (N) 14.42% 14.02% – 14.82%

Deviations may

suggest incomplete

amidation (residual

ester).

Sulfur (S) 16.51% 16.11% – 16.91%

Low S can indicate

oxidative

desulfurization during

synthesis.

Oxygen (O) 16.48%
Calculated by

difference

High O confirms

hydration

(hemihydrate

formation is common

in amides).

Interpretation of EA Data[6]
Scenario A (High H, High O): The compound likely exists as a monohydrate (C₈H₆N₂O₂S ·

H₂O).

Correction: Recalculate theoreticals for MW 212.23 (C: 45.28%, H: 3.80%).

Scenario B (Low N): Indicates hydrolysis of the amide back to the carboxylic acid or ester

retention.
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Synthesis & Characterization Protocol
Since this specific isomer is less commercially available than its 6-hydroxy counterpart

(Luciferin precursor), in-house synthesis is often required. The following protocol is designed

for high-purity yield suitable for elemental analysis.

Validated Synthesis Pathway
Strategy: Cyclization of 2-amino-3-methoxyphenol followed by C-2 functionalization and

deprotection.

2-Amino-3-methoxyphenol Cyclization
(Diethyl Oxalate)

Reflux Ethyl 4-methoxy-
benzothiazole-2-carboxylate

Aminolysis
(NH3 / MeOH)

RT, 12h 4-methoxy-
benzothiazole-2-carboxamide

Demethylation
(BBr3 / DCM)

-78°C to RT 4-hydroxy-2-
benzothiazolecarboxamide

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway ensuring regioselectivity of the 4-hydroxy group.

Detailed Protocol Steps
Cyclization: Reflux 2-amino-3-methoxyphenol with diethyl oxalate to form the benzothiazole

ring. The methoxy protection prevents side reactions at the phenol.

Aminolysis: Treat the ethyl ester intermediate with 7N Ammonia in Methanol at room

temperature. Critical Control Point: Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the ester

spot disappears to ensure correct Nitrogen EA values.

Deprotection: Use Boron Tribromide (BBr₃) in Dichloromethane (DCM) to cleave the methyl

ether.

Purification: Quench with ice water, filter the precipitate, and recrystallize from

Ethanol/Water.

Drying: Dry under high vacuum (0.1 mbar) at 50°C for 24 hours to remove lattice

water/solvents before EA.
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Comparative Analysis: Performance & Alternatives
When selecting a scaffold for drug discovery (e.g., kinase inhibition or metallo-enzyme

targeting), compare 4-hydroxy-2-benzothiazolecarboxamide against its primary structural

alternatives.

Comparison Table

Feature
4-Hydroxy-2-

benzothiazolecarbox

amide

6-Hydroxy Isomer

(Luciferin Analog)

Benzothiazine

Analog (Piroxicam
Core)

Solubility (pH 7.4)

Moderate (due to

intramolecular H-

bond)

High (Polar OH is

exposed)

High (Ionizable

sulfonamide)

Metal Chelation

Bidentate (N, O):

Forms stable 5-

membered chelates

with Cu(II), Zn(II).

Monodentate: OH is

too far from N for

chelation.

Tridentate: Highly

effective metal

chelator.

Biological Target
Kinases, Metallo-

proteases

Luciferase,

Oxidoreductases

COX-1 / COX-2 (Anti-

inflammatory)

Stability
High (Aromatic

stabilization)

Moderate (Prone to

oxidation at C-6)

High (Sulfonamide

stability)

Structural Logic Diagram
The following diagram illustrates why the 4-hydroxy isomer is uniquely suited for metal

chelation compared to the 6-hydroxy isomer.
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4-Hydroxy Isomer
(Target)

Intramolecular H-Bond
(OH ... N)

Pre-organized for Chelation

Structure Effect

6-Hydroxy Isomer
(Alternative)

No Intramolecular H-Bond
Sterically Unhindered OH

Structure Effect

Application:
Metallo-enzyme Inhibitor

Application:
Bioluminescent Probe
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Figure 2: Structural Activity Relationship (SAR) distinguishing the 4-hydroxy and 6-hydroxy

isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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